Acutumine

T-cell leukemia immuno-oncology selective cytotoxicity

Acutumine (CAS 17088-50-5) is the only Menispermum-derived alkaloid featuring a chlorinated propellane core that delivers selective T-cell cytotoxicity while sparing B-lymphocytes. Unlike the abundant alkaloid sinomenine (an immunosuppressant) or the anti-viral dauricumine, acutumine is the definitive compound for probing T-cell-specific apoptosis pathways (MOLT-4, HUT 78) and validating targets in T-cell leukemias. It is also the sole validated substrate for characterizing the dechloroacutumine halogenase (DAH). Choose this reference standard for target validation and CNS pharmacology studies where structural precision defines experimental outcomes.

Molecular Formula C19H24ClNO6
Molecular Weight 397.8 g/mol
CAS No. 17088-50-5
Cat. No. B231681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcutumine
CAS17088-50-5
Synonymsacutumine
dauricumine
Molecular FormulaC19H24ClNO6
Molecular Weight397.8 g/mol
Structural Identifiers
SMILESCN1CCC23C1(CC(C24C(C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC
InChIInChI=1S/C19H24ClNO6/c1-21-6-5-17-8-10(22)14(26-3)16(27-4)18(17,21)9-12(20)19(17)13(23)7-11(25-2)15(19)24/h7,12,15,24H,5-6,8-9H2,1-4H3/t12-,15+,17+,18+,19+/m0/s1
InChIKeyFSXRARBVZZKCGJ-HZEYTSSRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acutumine (CAS 17088-50-5): Structural and Pharmacological Baseline for Scientific Procurement


Acutumine (CAS 17088-50-5) is a tetracyclic chloroalkaloid with the molecular formula C19H24ClNO6, characterized by a rare chlorinated propellane-type core and five contiguous stereocenters [1]. First isolated from Menispermum dauricum and Sinomenium acutum, this alkaloid is biosynthesized via a unique Fe(II)- and 2-oxoglutarate-dependent halogenase (DAH), representing a rare example of plant-derived organochlorine natural products [2]. Acutumine is primarily recognized for its selective cytotoxicity against cultured human T cells and memory-enhancing properties in Wistar rat models .

Why Sinomenine or Dauricumine Cannot Substitute for Acutumine in T-Cell and CNS-Focused Research


While Sinomenium acutum produces multiple alkaloids—including sinomenine, dauricumine, and acutumidine—these compounds exhibit markedly divergent biological profiles and molecular targets that preclude functional interchangeability [1]. Sinomenine, an abundant morphinane alkaloid, acts primarily as an immunosuppressant without direct T-cell cytotoxicity, instead modulating glucocorticoid receptor translocation in Jurkat T cells (IC50 ~13.52 μM in Keap1 binding assays) [2]. Dauricumine demonstrates anti-osteoclastogenic and antiviral activity but lacks T-cell selectivity [3]. Acutumidine, though structurally closest to acutumine, displays only weak anti-HBV activity (IC50 = 2.023 mM) with no documented T-cell or CNS effects . The chlorinated propellane core of acutumine—specifically the chlorine atom introduced by DAH—confers unique steric and electronic properties essential for its selective T-cell cytotoxicity and blood-brain barrier penetration, as evidenced by its memory-enhancing effects in Wistar rats [4].

Acutumine (CAS 17088-50-5) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Selective T-Cell Cytotoxicity: Acutumine vs. Sinomenine and Dechlorinated Analogs

Acutumine exhibits selective cytotoxicity against human T-cell lines while sparing B-lymphocytes and other cell types, a selectivity profile not shared by sinomenine or dechloroacutumine [1]. In a direct comparative study, acutumine inhibited the growth of MOLT-4 and HUT 78 T-cell lines, whereas acutumidine and dechloroacutumine showed no significant inhibition against these T-cell lines [2]. Sinomenine, in contrast, demonstrates no direct cytotoxicity against Jurkat T-cell lymphoblasts and functions instead as an immunosuppressant via glucocorticoid receptor modulation [3].

T-cell leukemia immuno-oncology selective cytotoxicity

Memory-Enhancing Activity: Acutumine Demonstrates In Vivo Efficacy Unreported for Acutumidine or Dauricumine

Acutumine has been shown to enhance memory and object/social recognition in the Wistar rat model, as described in a 2004 patent and subsequent studies [1]. This memory-enhancing property is unique among the Sinomenium acutum alkaloids: acutumidine lacks any reported CNS activity, and dauricumine is primarily associated with anti-osteoclastogenic effects . While sinomenine has been investigated for neuroprotective effects in stroke models, it has not demonstrated direct memory-enhancing or anti-amnesic properties in behavioral assays [2].

neuropharmacology memory enhancement Alzheimer's disease models

Antiviral Activity: Acutumine vs. Dauricumine in SARS-CoV-2 Assays

A 2025 study directly compared acutumine and dauricumine for antiviral activity against SARS-CoV-2 in Vero E6 cells [1]. The study established a clear potency ranking: Dauricumine alone > Acutumine alone. Notably, a 1:1 mixture (100 mg/mL each) of acutumine and dauricumine exhibited the most effective antiviral activity, demonstrating synergistic or additive effects [1]. This direct comparison quantifies that acutumine alone possesses measurable antiviral activity, though dauricumine shows superior single-agent potency against SARS-CoV-2.

antiviral SARS-CoV-2 COVID-19 therapeutics

Unique Halogenation: Chlorinated Propellane Core vs. Non-Chlorinated Analogs

Acutumine is distinguished by the presence of a chlorine atom attached to a neopentylic secondary carbon within its propellane core, a structural feature absent in dechloroacutumine and other Menispermum alkaloids [1]. The enzyme dechloroacutumine halogenase (DAH), a Fe(II)/2-oxoglutarate-dependent halogenase, catalyzes the terminal chlorination step in acutumine biosynthesis, converting dechloroacutumine to acutumine [2]. Experimental assays demonstrated that DAH exhibits strict substrate specificity: no halogenation activity was observed with alternative substrates such as codeine or berberine, confirming that DAH recognizes specific steric and electronic features unique to the dechloroacutumine scaffold [3].

biosynthesis halogenase structural biology plant specialized metabolism

Acutumine (CAS 17088-50-5): Evidence-Backed Research and Procurement Application Scenarios


T-Cell Malignancy Research: Selective Cytotoxicity Studies for Leukemia/Lymphoma

Acutumine is the alkaloid of choice for research programs investigating selective T-cell cytotoxicity. Its demonstrated ability to inhibit T-cell growth while sparing B-lymphocytes in MOLT-4 and HUT 78 cell lines makes it a valuable tool compound for studying T-cell-specific apoptosis pathways and for validating therapeutic targets in T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoma [1]. Unlike sinomenine, which lacks direct T-cell cytotoxicity, acutumine provides a selective probe for T-cell biology.

Neuropharmacology and Memory Disorders: Behavioral Studies in Rodent Models

Acutumine is uniquely suited for research on memory enhancement and anti-amnesic therapies. Its documented efficacy in improving object and social recognition in Wistar rats positions it as a lead compound for Alzheimer's disease and age-related cognitive decline research [2]. No other Menispermum-derived alkaloid, including acutumidine or dauricumine, has demonstrated comparable CNS pharmacology in behavioral models.

Antiviral Combination Research: Acutumine-Dauricumine Synergy Studies

For antiviral research programs, particularly those focused on SARS-CoV-2 or related coronaviruses, the acutumine-dauricumine combination offers a unique synergistic toolset. A 2025 study demonstrated that the 1:1 mixture (100 mg/mL each) exhibits superior antiviral activity in Vero E6 cells compared to either compound alone [3]. Acutumine alone, while less potent than dauricumine, provides a structurally distinct scaffold for investigating antiviral mechanisms of action and structure-activity relationships.

Biosynthetic Pathway and Halogenase Engineering Research

Acutumine is the definitive substrate for studying the dechloroacutumine halogenase (DAH) enzyme system. As the product of the terminal chlorination step catalyzed by DAH, acutumine serves as a critical reference standard for halogenase activity assays and for engineering novel halogenated natural products [4]. The strict substrate specificity of DAH—which does not halogenate codeine or berberine—makes acutumine the only validated product for characterizing this rare plant halogenase system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acutumine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.